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REACTION_CXSMILES
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[F:1][C:2]([F:11])([F:10])[C:3](Cl)=[CH:4][C:5]([F:8])([F:7])[F:6].[OH-].[K+]>C(O)C.[Ni]>[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][C:5]([F:8])([F:7])[F:6] |f:1.2|
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Name
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Quantity
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40 g
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|
Type
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reactant
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|
Smiles
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FC(C(=CC(F)(F)F)Cl)(F)F
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Name
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|
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Quantity
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12 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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24 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solid components were filtered off
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Type
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EXTRACTION
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Details
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the solvent was extracted with water
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Type
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CUSTOM
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Details
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the organic phase was separated
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Type
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DISTILLATION
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Details
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purified by distillation
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Name
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|
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Type
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product
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Smiles
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FC(CCC(F)(F)F)(F)F
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.5 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.7% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |